

A Comprehensive Technical Guide to Fmoc-Val-OSu (CAS: 130878-68-1)

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Compound of Interest

Compound Name: *Fmoc-val-osu*

Cat. No.: *B557352*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-Val-OSu, with the CAS number 130878-68-1, is a cornerstone reagent in the field of peptide chemistry, particularly in solid-phase peptide synthesis (SPPS).^{[1][2]} Its full chemical name is N- α -(9-Fluorenylmethyloxycarbonyl)-L-valine N-hydroxysuccinimide ester.^{[3][4]} This compound is an amino acid derivative where the amino group of L-valine is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the carboxylic acid is activated by an N-hydroxysuccinimide (OSu) ester.^{[4][5]} This dual-functionality makes it a highly efficient building block for the stepwise assembly of peptide chains.^{[1][6]} The Fmoc group offers the advantage of mild deprotection conditions, typically using a base like piperidine, which is orthogonal to many other protecting groups used in peptide synthesis.^[5] The N-hydroxysuccinimide ester provides a highly reactive site for the formation of a stable amide bond with the free amino group of a growing peptide chain, facilitating rapid and efficient coupling.^{[4][5]} This technical guide provides an in-depth overview of the properties, applications, and experimental protocols related to **Fmoc-Val-OSu**.

Physicochemical and Technical Data

The key quantitative data for **Fmoc-Val-OSu** are summarized in the tables below for easy reference and comparison.

Table 1: Chemical and Physical Properties

Property	Value	References
CAS Number	130878-68-1	[1] [3] [7]
Molecular Formula	C ₂₄ H ₂₄ N ₂ O ₆	[1] [3] [5]
Molecular Weight	436.46 g/mol	[3] [8]
Appearance	White to off-white powder/solid	[1] [4] [6]
Melting Point	135 - 146 °C	[1] [6] [9]
Optical Rotation	$[\alpha]D^{20} = -32 \pm 3^\circ$ (c=1 in DMF)	[1]
Purity	Typically ≥95% or ≥99% (HPLC)	[1] [2] [4] [6] [9]

Table 2: Solubility and Storage

Property	Information	References
Solubility	Soluble in DMF, DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. Slightly soluble in water.	[4] [10]
Storage Conditions	Store at 0 - 8 °C in a dry environment. Sensitive to moisture.	[1] [4] [6] [11]

Applications in Research and Development

Fmoc-Val-OSu is a critical reagent in several areas of scientific research and drug development:

- Peptide Synthesis: It serves as a fundamental building block in solid-phase peptide synthesis for the efficient incorporation of valine residues into peptide sequences.[\[1\]](#)[\[2\]](#) Its high purity is essential for minimizing the incorporation of impurities that could affect the outcome of downstream applications.[\[5\]](#)

- Drug Development: This compound is utilized in the creation of peptide-based pharmaceuticals, where its stability and reactivity are advantageous for designing novel therapeutic agents.[1]
- Bioconjugation: The N-hydroxysuccinimide ester facilitates the attachment of peptides containing valine to other biomolecules, which is crucial for developing targeted drug delivery systems.[1]
- Proteomics Research: It aids in the study of protein interactions and functions by providing a tool to modify proteins for improved analysis and understanding of biological processes.[1][2]

Experimental Protocols

Synthesis of Fmoc-Val-OSu

A common method for the synthesis of **Fmoc-Val-OSu** involves the activation of the carboxylic acid of Fmoc-L-valine with N-hydroxysuccinimide using a carbodiimide coupling agent, such as dicyclohexylcarbodiimide (DCC).[10]

Materials:

- Fmoc-L-valine
- N-hydroxysuccinimide (NHS)
- Dicyclohexylcarbodiimide (DCC)
- Dichloromethane (DCM)
- 0.1 N Hydrochloric acid (HCl)
- Deionized water
- Anhydrous sodium sulfate

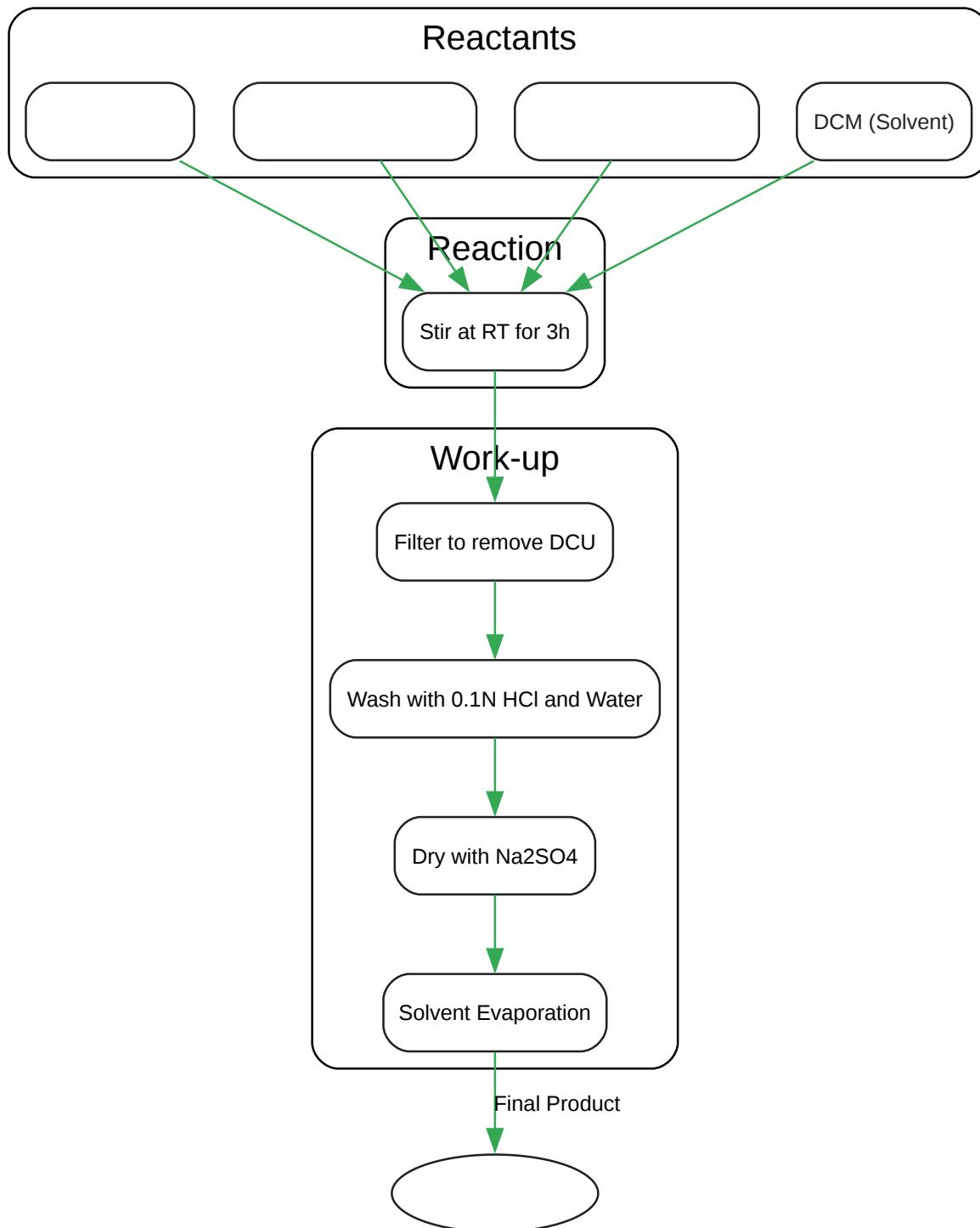
Procedure:

- Dissolve Fmoc-L-valine in dichloromethane at room temperature.

- To this stirred solution, add N-hydroxysuccinimide followed by dicyclohexylcarbodiimide.
- Allow the reaction mixture to stir at room temperature for approximately 3 hours.
- A white solid precipitate of dicyclohexylurea (DCU) will form. Remove the DCU by filtration.
- Wash the organic phase sequentially with 0.1 N HCl solution and deionized water.
- Dry the organic phase with anhydrous sodium sulfate.
- The solvent can then be removed under reduced pressure to yield the **Fmoc-Val-OSu** product.

Diagram of Synthesis Workflow

Synthesis of Fmoc-Val-OSu

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Caption: Workflow for the synthesis of **Fmoc-Val-OSu**.

Use of Fmoc-Val-OSu in Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the coupling of **Fmoc-Val-OSu** to a resin-bound peptide chain during SPPS.

Materials:

- Peptide synthesis resin with a free N-terminal amine
- **Fmoc-Val-OSu**
- N,N-Dimethylformamide (DMF)
- Piperidine solution in DMF (typically 20%) for deprotection
- Coupling activators/bases (optional, as OSu esters are highly reactive)
- Washing solvents (e.g., DMF, DCM)

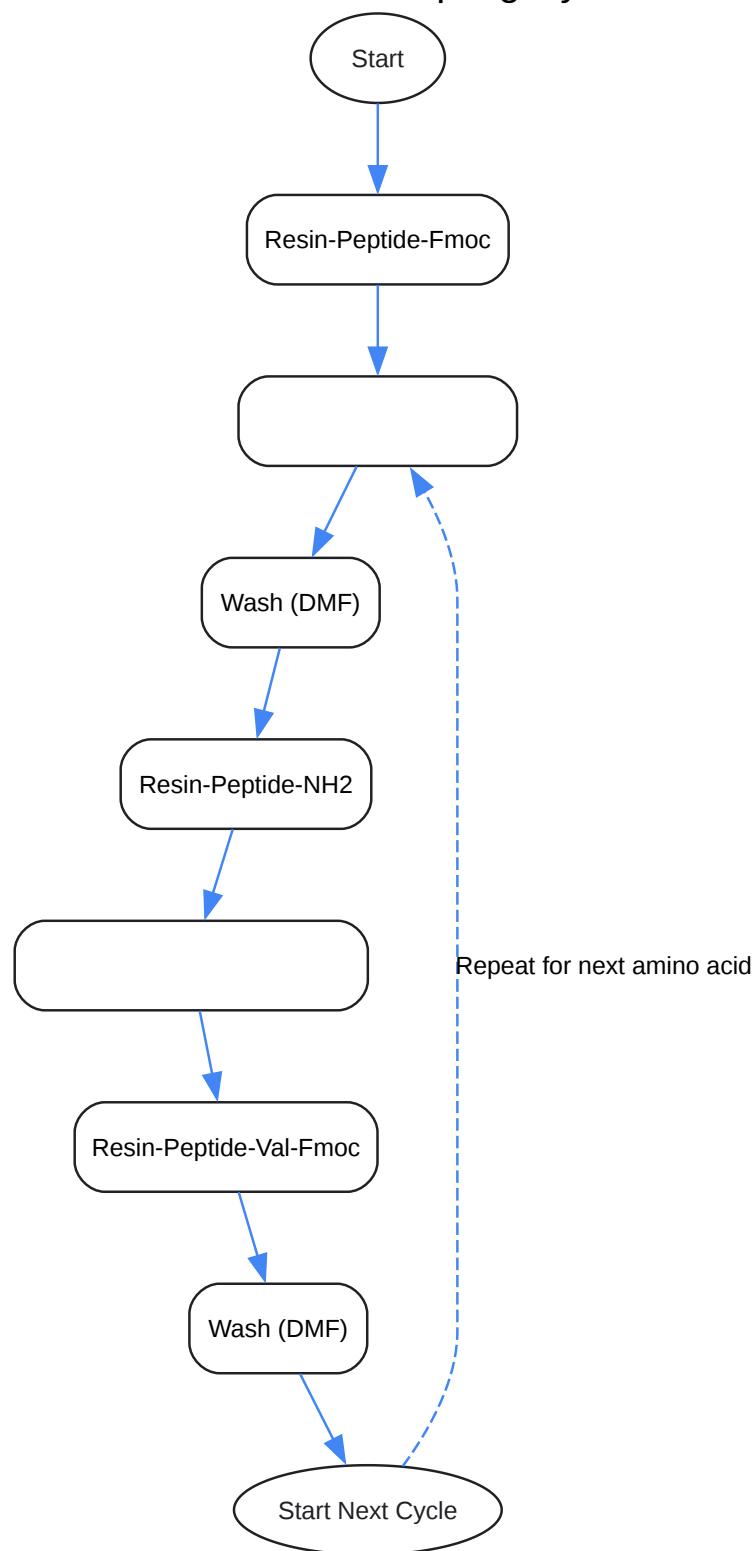
Procedure:

- Resin Swelling: Swell the resin in DMF.
- Fmoc Deprotection: Treat the resin with a 20% piperidine solution in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. This will expose a free amine for the next coupling step.
- Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.
- Coupling:
 - Dissolve **Fmoc-Val-OSu** in DMF.
 - Add the **Fmoc-Val-OSu** solution to the resin.

- Allow the coupling reaction to proceed for a specified time (e.g., 1-2 hours) at room temperature with agitation.
- Washing: Wash the resin with DMF to remove any unreacted **Fmoc-Val-OSu** and reaction byproducts.
- Repeat Cycle: The cycle of deprotection, washing, and coupling is repeated with the next desired Fmoc-protected amino acid until the target peptide sequence is assembled.

Diagram of SPPS Coupling Cycle

Fmoc-SPPS Coupling Cycle

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Caption: General workflow for a coupling cycle in Fmoc-SPPS.

Safety and Handling

While some safety data sheets classify **Fmoc-Val-OSu** as not hazardous, it is crucial to handle it with standard laboratory precautions.[11][12] Some sources indicate potential hazards such as skin, eye, and respiratory irritation.[13]

- Personal Protective Equipment (PPE): Wear safety glasses with side shields, protective gloves, and a lab coat.[12]
- Handling: Avoid breathing dust. Use in a well-ventilated area.[13]
- First Aid:
 - In case of eye contact: Rinse cautiously with water for several minutes.[12][13]
 - In case of skin contact: Wash with soap and water.[12]
 - If inhaled: Move to fresh air.[12]
 - If swallowed: Rinse mouth with water.[11]
- Storage: Keep the container tightly sealed in a dry, cool, and well-ventilated place.[11]

Conclusion

Fmoc-Val-OSu (CAS: 130878-68-1) is a highly valuable reagent for the synthesis of peptides. Its pre-activated nature allows for efficient and reliable coupling reactions in SPPS, while the Fmoc protecting group ensures mild deprotection conditions compatible with a wide range of other protecting groups.[2][5] The high purity available from commercial suppliers ensures the integrity of the synthesized peptides for various applications, from basic research to drug discovery and development.[2][5] Adherence to proper handling and experimental protocols is essential for achieving optimal results and ensuring laboratory safety.

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